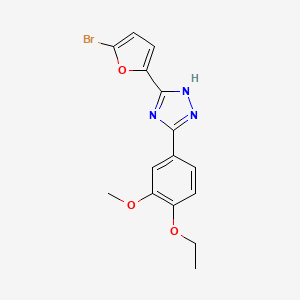
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Bromination of furan to obtain 5-bromofuran.
Formation of the Triazole Ring: Cyclization reaction involving hydrazine derivatives and appropriate precursors to form the triazole ring.
Substitution on the Phenyl Ring: Introduction of ethoxy and methoxy groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazole ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as binding assays or molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromofuran-2-yl)-1H-1,2,4-triazole: Lacks the substituted phenyl ring.
5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Lacks the brominated furan ring.
3-(5-Chlorofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
The unique combination of a brominated furan ring and a substituted phenyl ring in 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may impart distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H14BrN3O3 |
|---|---|
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
5-(5-bromofuran-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-21-10-5-4-9(8-12(10)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
VSHZWVMCBHJKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

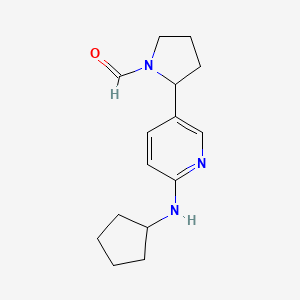
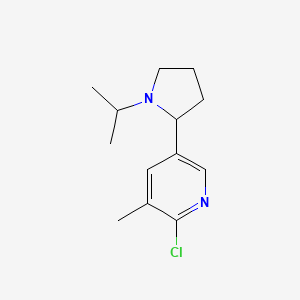
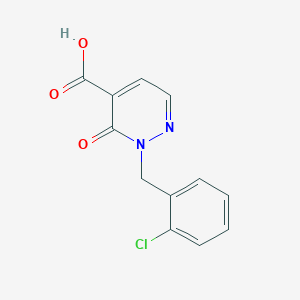
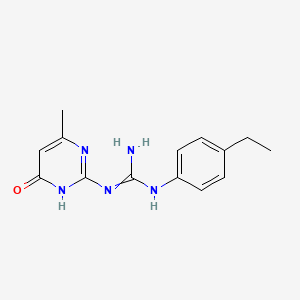





![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)
